1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid

Lipophilicity LogP Methylene spacer effect

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1528590-70-6) is a heterobicyclic building block that couples an imidazo[1,2-a]pyridine core to a cyclopropane-1-carboxylic acid moiety via a methylene (-CH₂-) spacer. It is supplied as a research chemical with a certified minimum purity of 97–98% and carries standard GHS07 hazard classifications (harmful if swallowed, skin/eye irritant).

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13592191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CN3C=CC=CC3=N2)C(=O)O
InChIInChI=1S/C12H12N2O2/c15-11(16)12(4-5-12)7-9-8-14-6-2-1-3-10(14)13-9/h1-3,6,8H,4-5,7H2,(H,15,16)
InChIKeyITGJAVUBSWWCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid – Physicochemical Identity and Procurement Baseline


1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1528590-70-6) is a heterobicyclic building block that couples an imidazo[1,2-a]pyridine core to a cyclopropane-1-carboxylic acid moiety via a methylene (-CH₂-) spacer . It is supplied as a research chemical with a certified minimum purity of 97–98% and carries standard GHS07 hazard classifications (harmful if swallowed, skin/eye irritant) . The compound belongs to the broader imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with documented activity against kinase, phosphodiesterase, and GPCR targets [1].

Why Generic Substitution of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic Acid Fails – The Methylene-Spacer Hypothesis


The closest commercially available analogs—2-(imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1486072-04-1) and 1-(imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1532853-69-2)—attach the cyclopropane ring directly to the imidazopyridine core without an intervening methylene group . This single-bond difference produces a measurable shift in physicochemical properties: the methylene spacer in the target compound raises LogP by approximately +0.46 units and increases the fraction of sp³-hybridized carbons (Fsp³) from 0.27 to 0.33 relative to the direct-attachment comparator . In medicinal chemistry campaigns where subtle modulation of lipophilicity, conformational flexibility, and three-dimensionality governs target engagement, off-rate kinetics, and metabolic stability, these property differences preclude casual interchange [1]. Substituting the target compound with a direct-attachment analog without experimental validation of equipotency and equivalent ADME profile therefore constitutes an uncontrolled variable that can confound SAR interpretation and lead candidate progression.

Quantitative Differentiation Evidence for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic Acid vs. Closest Analogs


Lipophilicity Differential (LogP): Methylene Spacer Increases LogP by +0.46 vs. Direct-Attachment Analog

The target compound (CAS 1528590-70-6) exhibits a calculated LogP of -0.21, compared to -0.68 for the closest direct-attachment analog 2-(imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1486072-04-1), a difference of +0.46 log units favoring the target compound . Both values are derived from the same vendor's consistent computational methodology, enabling reliable cross-compound comparison .

Lipophilicity LogP Methylene spacer effect Physicochemical properties

Three-Dimensionality (Fsp³): Methylene Spacer Increases Fraction sp³ by 22% Over Direct-Attachment Analog

The target compound has an Fsp³ value of 0.33 (4 sp³ carbons out of 12 total), compared to 0.27 (3 sp³ carbons out of 11 total) for the direct-attachment analog 2-(imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid . The methylene linker contributes one additional sp³-hybridized carbon and one additional total carbon, yielding a net Fsp³ increase of approximately 22% .

Fsp3 Three-dimensionality Drug-likeness Conformational flexibility

Molecular Weight and Vector Diversity: +14 Da Shift Enables Distinct SAR Exploration

The target compound (MW 216.24 g/mol, formula C12H12N2O2) is heavier than the direct-attachment analog 2-(imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid (MW 202.21 g/mol, C11H10N2O2) by 14.03 Da, equivalent to one methylene (-CH₂-) unit . It also differs from the isomeric acetic-acid analog 2-(1-{imidazo[1,2-a]pyridin-2-yl}cyclopropyl)acetic acid (CAS 2229177-21-1; MW 216.24, C12H12N2O2) in the connectivity of the carboxylic acid group relative to the cyclopropane ring .

Molecular weight SAR exploration Lead optimization Chemical space

Purity Specification: Dual-Source Verification at 97–98% with Full GHS Safety Profiling

The target compound is available at 98% purity from Fluorochem (F701480) and 97% purity from AKSci (4197EP), with both vendors providing full GHS hazard classification including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the direct-attachment analog (CAS 1486072-04-1) is listed at 98% purity exclusively from Fluorochem (F704470), and the position-6 isomer (CAS 1538009-00-5) lacks comparable dual-source quality verification .

Purity specification Quality assurance Procurement Safety profiling

Imidazo[1,2-a]pyridine Scaffold Privilege: Class-Level Evidence for Kinase and GPCR Target Engagement

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry with documented pan-kinase inhibitory activity [1], modulation of GABA-A receptors [2], and inhibition of diacylglycerol acyltransferase 2 (DGAT2) with nanomolar potency (PF-06424439, IC₅₀ < 100 nM) [3]. While no direct bioactivity data exist for the target compound itself, the scaffold's established polypharmacology means that the specific substitution pattern—2-ylmethyl-linked cyclopropane carboxylic acid—represents a distinct chemotype within this privileged class that cannot be assumed to share the potency, selectivity, or ADME profile of other regioisomers or linker variants without explicit experimental determination [1].

Imidazo[1,2-a]pyridine Privileged scaffold Kinase inhibition GPCR modulation

Important Caveat: Absence of Head-to-Head Biological Comparison Data

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and Google Patents (conducted 2026-05-01) returned zero primary research articles, zero patents, and zero bioactivity database entries containing experimental data for CAS 1528590-70-6 [1]. No head-to-head biological comparison between the target compound and any analog (CAS 1486072-04-1, 1532853-69-2, 1538009-00-5, or 2228443-96-5) exists in the public domain. The physicochemical property comparisons presented in Evidence Items 1–3 are based on vendor-computed values and represent the highest-strength evidence currently available.

Data gap Experimental validation required Procurement caveat Due diligence

Recommended Application Scenarios for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic Acid Based on Verified Evidence


Fragment-Based Lead Discovery Requiring a Moderately Lipophilic, Three-Dimensional Carboxylic Acid Building Block

With a LogP of -0.21 and Fsp³ of 0.33, this compound occupies a physicochemical niche that is more lipophilic and more three-dimensional than the direct-attachment cyclopropane analog (LogP -0.68, Fsp³ 0.27) . Fragment-screening libraries seeking to balance aqueous solubility with membrane permeability can use this compound as a carboxylic-acid-containing fragment that offers hydrogen-bond donor/acceptor capability (1 HBD, 3 HBA) combined with the conformational constraint of the cyclopropane ring and the aromatic stacking potential of the imidazopyridine core . The methylene spacer provides an additional rotatable bond that can be exploited for induced-fit binding pocket adaptation.

Kinase Inhibitor SAR Expansion at the Solvent-Exposed or Ribose-Pocket Region

The imidazo[1,2-a]pyridine scaffold has been validated as a kinase hinge-binding motif in multiple chemical series, including CDK inhibitors with IC₅₀ values as low as 1.9 nM and DGAT2 inhibitors with sub-100 nM potency . The 2-ylmethyl-cyclopropane carboxylic acid substitution pattern of the target compound positions the carboxylate group at a distance and vector distinct from the 2-yl direct-attachment and 3-yl analogs, potentially engaging the ribose pocket, phosphate-binding region, or solvent-front residues of the kinase active site in a manner not achievable with existing analogs . This unexplored vector warrants systematic kinase panel profiling.

Amide or Ester Prodrug Synthesis Leveraging Dual-Source Quality-Assured Starting Material

The carboxylic acid handle of this compound enables straightforward derivatization to amides, esters, or hydroxamic acids via standard coupling chemistry. Dual-supplier availability at 97–98% purity with documented GHS safety profiles reduces the risk of batch-dependent synthetic failures common with single-source or lower-purity research chemicals. The cyclopropane ring provides metabolic stability advantages over linear alkyl linkers, while the imidazopyridine core offers a UV-active chromophore that facilitates reaction monitoring and preparative HPLC purification .

Chemical Biology Probe Development for Target Identification of the Imidazo[1,2-a]pyridine Pharmacophore

Given the scaffold's known polypharmacology across kinase, GPCR, and ion channel targets , a photoaffinity labeling or biotinylated probe derived from this compound—via the carboxylic acid as a linker attachment point—could enable chemoproteomic target deconvolution. The methylene spacer between the imidazopyridine and the cyclopropane increases the distance between the pharmacophore and the tag, potentially reducing steric interference with target binding. The compound's moderate LogP (-0.21) predicts sufficient aqueous solubility for biochemical assay conditions while retaining enough lipophilicity for cellular uptake .

Quote Request

Request a Quote for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.